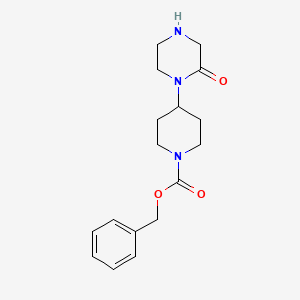

Benzyl 4-(2-oxopiperazin-1-yl)piperidine-1-carboxylate

Description

Benzyl 4-(2-oxopiperazin-1-yl)piperidine-1-carboxylate is a chemical compound with the molecular formula C17H23N3O3 and a molecular weight of 317.39 g/mol . This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.

Properties

IUPAC Name |

benzyl 4-(2-oxopiperazin-1-yl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O3/c21-16-12-18-8-11-20(16)15-6-9-19(10-7-15)17(22)23-13-14-4-2-1-3-5-14/h1-5,15,18H,6-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJPRNEZWJYWAPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2CCNCC2=O)C(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1202899-29-3 | |

| Record name | benzyl 4-(2-oxopiperazin-1-yl)piperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of Benzyl 4-(2-oxopiperazin-1-yl)piperidine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the reaction of benzyl piperidine with oxopiperazine under specific conditions . The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine. Industrial production methods may vary, but they generally follow similar principles with optimizations for scale and efficiency.

Chemical Reactions Analysis

Benzyl 4-(2-oxopiperazin-1-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon as a catalyst.

Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Benzyl 4-(2-oxopiperazin-1-yl)piperidine-1-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Industry: It serves as a building block in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of Benzyl 4-(2-oxopiperazin-1-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. It is known to bind to certain enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects .

Comparison with Similar Compounds

Benzyl 4-(2-oxopiperazin-1-yl)piperidine-1-carboxylate can be compared with other similar compounds, such as:

4-Benzylpiperidine: Known for its use as a monoamine releasing agent with selectivity for dopamine and norepinephrine.

1-Benzyl-4-piperidone: Used as a building block in the synthesis of medicinal compounds.

The uniqueness of this compound lies in its specific structure, which allows for unique interactions with biological targets, making it a valuable compound in research and development.

Biological Activity

Benzyl 4-(2-oxopiperazin-1-yl)piperidine-1-carboxylate (CAS Number: 1202899-29-3) is a compound of interest within medicinal chemistry due to its potential biological activities. This article explores its biological activity through various studies, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C17H23N3O3. Its structure includes a piperidine ring, a piperazine moiety, and a benzyl group, which contribute to its biological activity.

Key Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 317.39 g/mol |

| Melting Point | 194 - 196 °C |

| Solubility | Soluble in DMSO |

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may exhibit inhibitory effects on certain enzymes involved in cellular signaling pathways.

Enzyme Inhibition Studies

Research indicates that compounds with similar structures can act as inhibitors for specific enzymes, such as:

- Acid Ceramidase (AC) : This enzyme is crucial for sphingolipid metabolism. Compounds targeting AC have shown promise in reducing toxic lipid levels in models of lysosomal storage diseases .

Biological Activity Highlights

- Neuroprotective Effects : In animal models, related compounds have demonstrated neuroprotective properties by reducing toxic lipid accumulation associated with neurodegenerative disorders .

- Antimicrobial Activity : Benzyl derivatives have been explored for their potential as anti-tubercular agents. Some related compounds exhibited significant inhibitory activity against Mycobacterium tuberculosis, with IC50 values ranging from 3.73 to 4.00 μM .

Case Study 1: Neurodegenerative Disease Models

In a study involving Gaucher's and Krabbe's diseases, the administration of similar benzoxazolone carboxamides led to a significant decrease in brain levels of glucosylsphingosine and galactosylsphingosine in treated mice. These findings suggest that this compound may possess similar therapeutic potential .

Case Study 2: Antitubercular Activity

A series of benzamide derivatives were synthesized and tested for their anti-tubercular efficacy. Among these compounds, several showed promising activity against Mycobacterium tuberculosis, indicating that structural modifications around the piperazine and piperidine rings can enhance biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.